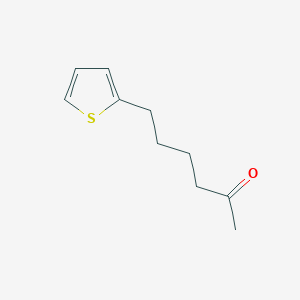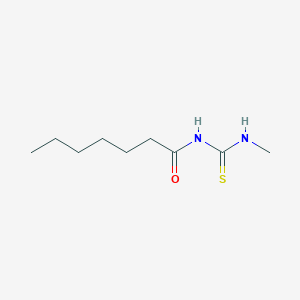![molecular formula C21H25NO4 B13987875 Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)
Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a biphenyl moiety, and an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the biphenyl moiety. The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step. The biphenyl group can be introduced through a Suzuki coupling reaction, which requires a palladium catalyst and a boronic acid derivative of biphenyl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amino acids or esters.
科学的研究の応用
Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein engineering and peptide synthesis.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Boc-(s)-3-phenyl-2-(aminomethyl)propanoic acid: Lacks the biphenyl moiety, making it less hydrophobic.
Boc-(s)-3-(4-methylphenyl)-2-(aminomethyl)propanoic acid: Contains a methyl group on the phenyl ring, altering its steric and electronic properties.
Uniqueness
Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is unique due to the presence of the biphenyl moiety, which enhances its hydrophobicity and potential for π-π interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
特性
分子式 |
C21H25NO4 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-18(19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
InChIキー |
DIYJETFRZDVSGV-SFHVURJKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



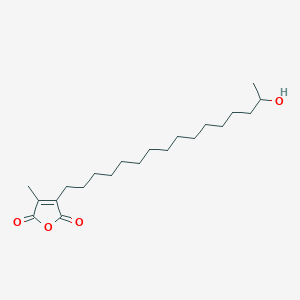
![6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987795.png)
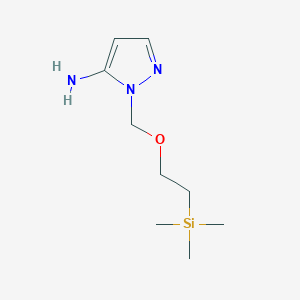


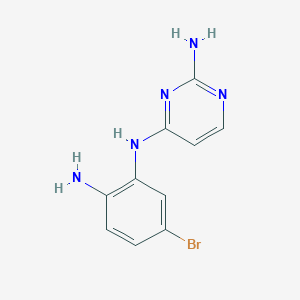



![Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13987833.png)

